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Compound of Interest

Compound Name: 4-Acetyl-1-methyl-1-cyclohexene

Cat. No.: B1199586

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organic compound 4-Acetyl-1-methyl-1-cyclohexene (CAS No: 6090-09-1). The information
presented herein is intended to support research, analysis, and development activities by
providing key spectral data, detailed experimental methodologies, and a visual representation

of the analytical workflow.

Spectroscopic Data

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for 4-Acetyl-1-methyl-1-cyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: *H NMR Spectroscopic Data (400 MHz, CDCls)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
5.31 S 1H Olefinic H
2.50-2.39 m 1H Allylic H
2.16-1.84 m 6H Aliphatic H
2.10 S 3H Acetyl CHs
1.58 s 3H Cyclohexene CHs

Table 2: 13C NMR Spectroscopic Data (100 MHz, CDCls)

Chemical Shift (6) ppm

Assignment

211.99 C=0 (Ketone)

133.77 Quaternary Olefinic C
119.23 Olefinic CH

47.20 CH

29.46 CH2

27.92 CH2

27.02 CH:

24.87 Acetyl CHs

23.36 Cyclohexene CHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands (Neat)
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Functional Group

Wavenumber (cm—?) Intensity Assignment
~2920 Strong C-H Stretch (Aliphatic)
~1710 Strong C=0 Stretch (Ketone)
~1650 Medium C=C Stretch (Olefin)
Mass Spectrometry (MS)
Table 4: Major Mass Fragments (Electron lonization, 70 eV)
Mass-to-Charge Ratio . . .
(miz) Relative Intensity (%) Assighment
138 100 [M]* (Molecular lon)
123 50 [M - CHs]*
95 78 [M - COCHsJ*
67 36 [CsH7]*
43 32 [CHsCOJ*

Experimental Protocols

The following are generalized experimental methodologies for the spectroscopic techniques
used to characterize 4-Acetyl-1-methyl-1-cyclohexene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of 4-acetyl-1-methylcyclohexene is dissolved in a deuterated solvent, typically
chloroform-d (CDCIs), to a concentration of approximately 5-10 mg/mL. The solution is then
transferred to a standard 5 mm NMR tube. The spectra are acquired on a 400 MHz NMR
spectrometer. For *H NMR, the spectral width is typically set from 0 to 12 ppm. For 33C NMR, a
wider spectral width, from 0 to 220 ppm, is used. The data is acquired by collecting a number of
scans to achieve an adequate signal-to-noise ratio, followed by Fourier transformation of the
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free induction decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCls:
0 7.26 ppm for tH and & 77.16 ppm for 13C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

For a liquid sample such as 4-Acetyl-1-methyl-1-cyclohexene, the FT-IR spectrum is typically
recorded neat (undiluted). A small drop of the sample is placed between two potassium
bromide (KBr) or sodium chloride (NacCl) plates to create a thin liquid film. Alternatively, an
Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is
placed directly onto the ATR crystal. The spectrum is recorded over the mid-infrared range,
typically 4000-400 cm~1. A background spectrum of the clean plates or ATR crystal is taken
prior to the sample measurement and subtracted from the sample spectrum to remove any
atmospheric or instrumental interferences.

Electron lonization Mass Spectrometry (EI-MS)

The mass spectrum is obtained using a mass spectrometer equipped with an electron
ionization (EI) source. A small amount of the volatile sample is introduced into the instrument,
often via a gas chromatograph (GC) for separation from any impurities. In the ion source, the
sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This
causes the molecules to ionize and fragment. The resulting positively charged ions are then
accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-
charge ratio (m/z). The detector records the abundance of each ion, generating the mass
spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound.

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b1199586?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1199586?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

General Spectroscopic Analysis Workflow
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 To cite this document: BenchChem. [Spectroscopic Profile of 4-Acetyl-1-methyl-1-
cyclohexene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1199586#spectroscopic-data-for-4-acetyl-1-methyl-1-
cyclohexene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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